molecular formula C9H8N2O2 B1384458 2-(5-Aminoisoxazol-3-yl)phenol CAS No. 59899-13-7

2-(5-Aminoisoxazol-3-yl)phenol

Cat. No. B1384458
CAS RN: 59899-13-7
M. Wt: 176.17 g/mol
InChI Key: GBKYOYOKBWCLMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(5-Aminoisoxazol-3-yl)phenol consists of an isoxazole ring attached to a phenol group . The isoxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . It is significant to unleash new eco-friendly synthetic strategies for isoxazole synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

2-(5-Aminoisoxazol-3-yl)phenol and its derivatives are integral in synthetic chemistry, particularly in the formation of isoxazole compounds. For instance, isoxazoles such as 5-amino-3-(pyrrol-2-yl)isoxazoles have been synthesized by reacting specific compounds with hydroxylamine. These reactions have resulted in the selective preparation of 5-aminoisoxazoles and their structural isomers, 3-aminoisoxazoles, which have diverse applications in the synthesis of various chemical compounds (Sobenina et al., 2005).

Antifungal and Antibacterial Properties

Isoxazole derivatives have shown promising antifungal and antibacterial properties. For instance, pyrazolo[1,5-a]pyrimidin-5-yl)phenol derivatives were found to exhibit significant antifungal abilities against phytopathogenic fungi, demonstrating the potential of 2-(5-Aminoisoxazol-3-yl)phenol derivatives in developing new antimicrobial agents (Zhang et al., 2016).

Chemical Synthesis and Catalysis

The compound also plays a crucial role in chemical synthesis and catalysis. For example, 2-(5-phenylisoxazol-3-yl)phenol has been synthesized from 2-(5-phenyl-4,5-dihydroisoxazol-3-yl)phenol using a Cu salt in DMF with EDU base, showcasing its importance in the synthesis of isoxazole compounds through regioselective reactions (Gaikwad, 2021).

Future Directions

Isoxazole, constituting an important family of five-membered heterocycles, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

2-(5-amino-1,2-oxazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKYOYOKBWCLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695219
Record name 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Aminoisoxazol-3-yl)phenol

CAS RN

59899-13-7
Record name 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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